molecular formula C25H32N2O5 B2989303 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide CAS No. 921778-18-9

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide

Cat. No.: B2989303
CAS No.: 921778-18-9
M. Wt: 440.54
InChI Key: AWFDIJCIWPXUPK-UHFFFAOYSA-N
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Description

This compound belongs to the benzoxazepine class, characterized by a fused benzodiazepine-oxazepine core. Its structure includes a 3,4-dimethoxybenzamide group attached to the 7-position of the benzoxazepin ring and an isopentyl (3-methylbutyl) substituent at the 5-position (). The molecular formula is C₂₅H₃₂N₂O₅, with a molecular weight of 440.5 g/mol (). While its CAS number (921836-02-4) and synthesis pathway are documented, critical physicochemical properties such as melting point, boiling point, and solubility remain unreported in available literature, highlighting a gap in current data.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-16(2)11-12-27-19-14-18(8-10-20(19)32-15-25(3,4)24(27)29)26-23(28)17-7-9-21(30-5)22(13-17)31-6/h7-10,13-14,16H,11-12,15H2,1-6H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFDIJCIWPXUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide (commonly referred to as the compound) is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C25H32N2O5C_{25}H_{32}N_{2}O_{5}, and it has a molecular weight of approximately 440.5 g/mol . This compound incorporates a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine structure, which is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structural features may exhibit multiple pharmacological effects, including:

  • Kinase Inhibition : The compound has been suggested to act as a potential kinase inhibitor, which could be relevant in cancer therapies where kinase activity is often dysregulated.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities, suggesting that this compound may also possess such properties.
  • Neuroprotective Effects : The oxazepine core is known for its neuroprotective effects in various studies, indicating potential applications in neurodegenerative diseases.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-Ethyl-N-(5-isopentyl-3,3-dimethyl...)Similar oxazepine corePotential kinase inhibitor
2-Benzyl-N-(5-methyl...)Benzene and sulfonamide moietiesAntimicrobial properties
5-[Difluoro(phenyl)methyl]-N-(...)Fluorinated derivativesEnhanced bioactivity

This table highlights the potential biological activities associated with compounds that share structural similarities with N-(5-isopentyl-3,3-dimethyl-4-oxo...) and emphasizes the unique interactions this compound may have due to its specific substitution pattern.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary in vitro studies have shown that the compound exhibits significant inhibitory effects on certain cancer cell lines. For instance, it has demonstrated cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations.
  • Binding Affinity : Interaction studies have indicated that N-(5-isopentyl...) has a high binding affinity for specific receptors involved in tumor growth signaling pathways. This suggests that it could be developed as a targeted therapy for cancers characterized by these pathways.
  • Neuroprotective Studies : In models of neurodegeneration, the compound has been shown to reduce oxidative stress markers and improve neuronal survival rates. This positions it as a candidate for further research in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoxazepin Derivatives

Compound Name Substituent (5-position) Benzamide Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide (Main) Isopentyl 3,4-dimethoxy C₂₅H₃₂N₂O₅ 440.5 921836-02-4
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide Ethyl 3,4-difluoro C₂₁H₂₂F₂N₂O₃ 388.4 921560-13-6
N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide Isobutyl 4-trifluoromethyl C₂₄H₂₆F₃N₂O₃ 456.5 Not provided
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide Isopentyl 3,5-dimethoxy C₂₅H₃₂N₂O₅ 440.5 921540-54-7

Key Observations:

Substituent Effects: The 5-position alkyl chain (isopentyl vs. Benzamide substituents (methoxy vs. fluoro/trifluoromethyl) modulate electronic properties and hydrogen-bonding capacity. For instance, electron-withdrawing groups like trifluoromethyl may enhance metabolic resistance compared to methoxy groups .

Positional Isomerism :

  • The main compound (7-yl substitution) differs from analogs like 921540-54-7 (8-yl substitution), which alters the spatial orientation of the benzamide group. Such positional changes can significantly impact biological activity due to differences in target binding .

Research Findings and Limitations

  • Synthesis and Bioactivity: While synthesis routes for benzoxazepin derivatives are documented (), specific bioactivity data for the main compound and its analogs are absent in the provided evidence.
  • Lumping Strategies : suggests that structurally similar compounds may undergo comparable physicochemical processes. However, the lack of experimental data (e.g., solubility, reactivity) precludes validating this hypothesis for the discussed analogs.
  • Computational Predictions : Tools like Hit Dexter 2.0 () could prioritize these compounds for experimental testing by predicting their likelihood of promiscuous binding or stability.

Q & A

Q. What multi-scale modeling approaches are applicable to predict physicochemical properties?

  • Methodological Answer: Combine molecular dynamics (MD) for solvation behavior with COSMO-RS for solubility prediction. For instance, simulate the dimethoxybenzamide group’s interaction with lipid bilayers to assess permeability, then validate experimentally via PAMPA assays .

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